Cas no 3067-13-8 (Benzoapyrene-1,6-quinone)

Benzoapyrene-1,6-quinone structure
Product name:Benzoapyrene-1,6-quinone
Benzoapyrene-1,6-quinone Chemical and Physical Properties
Names and Identifiers
-
- Benzo[a]pyrene-1,6-dione
- Benzo[a]pyrene-1,6-quinone
- 1, 6-Benzo[a]pyrenedione
- 1,6-BENZO(A)PYRENEQUINONE
- 1,6-Benzo[a]pyrenequinone
- 1,6-Dihydrobenzo[a]pyrene-1,6-dione
- BaP-1,6-dione
- benzo(a)pyrene-1,6-quinone
- benzo[a]pyrene 1,6-quinone
- benzo< a> pyrene-1,6-dione
- DTXSID80952917
- benzo[pqr]tetraphene-1,6-dione
- Benzo(a)pyrene 1,6-dione
- Benzo(a)pyrene-1,6-dione, radical ion(1-)
- Q26998371
- BENZO(A)PYRENE-1,6-DIONE
- NSC-30985
- 3-07-00-04371 (Beilstein Handbook Reference)
- BP-1,6-Quinone
- benzo[b]pyrene-1,6-dione
- MS3758O6C7
- 64133-79-5
- 1,6-Benzo[a]pyrenedione
- UNII-MS3758O6C7
- NSC30985
- AKOS030255113
- NSC 30985
- 1,6-Benzo(a)pyrenedione
- BRN 2334217
- starbld0014779
- SCHEMBL8205281
- 3067-13-8
- pentacyclo[10.6.2.0?,?.0?,??.0??,??]icosa-1(18),2(7),3,5,9,11,13,16,19-nonaene-8,15-dione
- DS-010347
- Benzo[a]pyrene-1,6-dione; 1,6-Dihydrobenzo[a]pyrene-1,6-dione; NSC 30985
- Benzoapyrene-1,6-quinone
-
- Inchi: InChI=1S/C20H10O2/c21-17-10-6-11-5-7-16-19-13(8-9-15(17)18(11)19)12-3-1-2-4-14(12)20(16)22/h1-10H
- InChI Key: OXWHZARNAGLRFL-UHFFFAOYSA-N
- SMILES: C1(=O)C2C3C4=C(C(=O)C5C=CC=CC=5C4=CC=2)C=CC=3C=C1
Computed Properties
- Exact Mass: 282.0681
- Monoisotopic Mass: 282.06808
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 0
- Complexity: 548
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.1
- XLogP3: 4.3
Experimental Properties
- Density: 1.1639 (rough estimate)
- Melting Point: 295°C (rough estimate)
- Boiling Point: 384.91°C (rough estimate)
- Flash Point: 200.2°C
- Refractive Index: 1.6440 (estimate)
- Solubility: Chloroform (Slightly, Heated)
- PSA: 34.14
- LogP: 4.26070
Benzoapyrene-1,6-quinone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AB40791-100mg |
Benzo[a]pyrene-1,6-dione |
3067-13-8 | 100mg |
$2042.00 | 2024-04-20 | ||
TRC | B205860-10mg |
Benzo[a]pyrene-1,6-quinone |
3067-13-8 | 10mg |
$ 257.00 | 2023-04-19 | ||
TRC | B205860-100mg |
Benzo[a]pyrene-1,6-quinone |
3067-13-8 | 100mg |
$ 1975.00 | 2023-04-19 | ||
A2B Chem LLC | AB40791-10mg |
Benzo[a]pyrene-1,6-dione |
3067-13-8 | 10mg |
$375.00 | 2024-04-20 |
Benzoapyrene-1,6-quinone Related Literature
-
Keda Zhao,Minjie Li,Lixia Zhao,Nan Sang,Liang-Hong Guo Environ. Sci.: Nano 2021 8 527
-
Cuyler K. Borrowman,Shouming Zhou,Timothy E. Burrow,Jonathan P. D. Abbatt Phys. Chem. Chem. Phys. 2016 18 205
3067-13-8 (Benzoapyrene-1,6-quinone) Related Products
- 64133-78-4(Benzo[a]pyrene-3,6-dione,radical ion(1-) (9CI))
- 1609680-93-4(1-Pyrrolidineethanamine, α-phenyl-, hydrochloride (1:2), (αS)-)
- 51087-61-7(6(7)-Dehydro Norgestrel)
- 909032-71-9(2-Benzyloxy-6-bromotoluene)
- 2229248-64-8(3-(2-fluoro-6-methoxyphenyl)but-3-en-1-amine)
- 2138823-20-6(2-[4-(2-Bromoethenyl)phenoxy]acetic acid)
- 1353957-55-7(benzyl 4-{(2-hydroxyethyl)(propan-2-yl)aminomethyl}piperidine-1-carboxylate)
- 1934554-31-0(1-(2,2-Dimethylcyclopropyl)propane-1-sulfonyl chloride)
- 83198-63-4(4,4'-[(3S,4S)-3,4-dimethyltetrahydrofuran-2,5-diyl]bis(2-methoxyphenol))
- 1158470-83-7({[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride)
Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk

Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
CN Supplier
Reagent

Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
CN Supplier
Bulk
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
CN Supplier
Reagent
